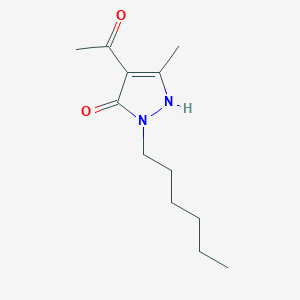

4-acetyl-2-hexyl-5-methyl-1H-pyrazol-3-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H20N2O2 |

|---|---|

Molecular Weight |

224.30 g/mol |

IUPAC Name |

4-acetyl-2-hexyl-5-methyl-1H-pyrazol-3-one |

InChI |

InChI=1S/C12H20N2O2/c1-4-5-6-7-8-14-12(16)11(10(3)15)9(2)13-14/h13H,4-8H2,1-3H3 |

InChI Key |

IYXRMBQGSIUHPZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCN1C(=O)C(=C(N1)C)C(=O)C |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 4 Acetyl 2 Hexyl 5 Methyl 1h Pyrazol 3 One

Functional Group Interconversions and Modifications at the 4-Acetyl Moiety

The 4-acetyl group is a key site for chemical modifications, enabling the synthesis of a wide range of derivatives. The carbonyl group of the acetyl moiety exhibits typical reactivity, serving as an electrophilic center for nucleophilic attack.

One of the most common transformations of the 4-acetyl group is its condensation with various primary amines and hydrazines to form Schiff bases and hydrazones, respectively. For instance, the reaction of 4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one with phenylhydrazine and dinitrophenylhydrazine yields the corresponding phenylhydrazone and dinitrophenylhydrazone derivatives. fu-berlin.deresearchgate.net These reactions are typically carried out in a suitable solvent like ethanol and may be catalyzed by a few drops of glacial acetic acid. The resulting azomethine compounds are often stable crystalline solids. researchgate.net

The active methylene group of the pyrazolone (B3327878) ring at the C4 position, when acylated, provides a versatile handle for further synthetic elaborations. The acetyl group can be a precursor for the formation of various heterocyclic systems fused to the pyrazolone ring. For example, reaction with appropriate reagents can lead to the construction of pyran, pyridine, or other heterocyclic moieties.

Furthermore, the methyl group of the acetyl moiety is susceptible to reactions typical of methyl ketones. It can undergo halogenation under appropriate conditions. For instance, the introduction of chlorine atoms into the 4-acetyl group of 1-aryl-3-methyl-5-pyrazolone has been shown to significantly increase the acidity of the compound. ekb.eg

The versatility of the 4-acetyl group is further demonstrated by its ability to participate in the synthesis of bis-pyrazoles. The reaction of 3-methyl-1-phenyl-2-pyrazoline-5-one with aromatic aldehydes can lead to the formation of 4,4'-(arylmethylene)-bis-(1-phenyl-3-methyl-1H-pyrazole-5-ols), where the 4-position is the point of linkage. rsc.org

| Starting Material | Reagent | Reaction Type | Product |

| 4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one | Phenylhydrazine | Condensation | 4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one phenylhydrazone |

| 4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one | Dinitrophenylhydrazine | Condensation | 4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazone |

| 1-aryl-3-methyl-5-pyrazolone | Chlorinated acetyl chloride | Halogenation | 4-(chloroacetyl)-1-aryl-3-methyl-5-pyrazolone |

| 3-methyl-1-phenyl-2-pyrazoline-5-one | Aromatic aldehydes | Michael Addition/Condensation | 4,4'-(arylmethylene)-bis-(1-phenyl-3-methyl-1H-pyrazole-5-ols) |

Intrinsic Reactivity of the Pyrazolone Heterocyclic System

The pyrazolone ring itself is an aromatic heterocycle, and its reactivity is influenced by the presence of two adjacent nitrogen atoms and the carbonyl group. This section explores the electrophilic substitution reactions and the possibilities of nucleophilic addition and ring-opening.

Electrophilic Aromatic Substitution Reactions

The pyrazolone ring is an electron-rich system, making it susceptible to electrophilic aromatic substitution. The position of substitution is directed by the existing substituents and the electronic nature of the ring. For pyrazoles in general, the C4 position is the most electron-rich and, therefore, the preferred site for electrophilic attack. masterorganicchemistry.com

Halogenation: Pyrazolones can be readily halogenated at the C4 position. Electrochemical oxidative halogenation provides an environmentally friendly method for the synthesis of 4-halopyrazolones. nih.gov N-halosuccinimides (NXS, where X = Cl, Br, I) are also effective reagents for the direct C-H halogenation of pyrazoles at room temperature, yielding 4-halogenated derivatives in good yields. researchgate.netresearchgate.net

Nitration: Nitration of pyrazolones also occurs selectively at the C4 position. A mild nitrating system, such as Fe(NO₃)₃/NaNO₂, can be employed for this transformation. nih.gov The introduction of a nitro group at this position is of interest for the development of new bioactive compounds.

Sulfonation: The sulfonation of pyrazolones can be directed to either the pyrazole (B372694) ring or a phenyl substituent, depending on the reaction conditions. Treatment of 1-phenylpyrazole with oleum leads to sulfonation primarily at the para-position of the phenyl ring. In contrast, using chlorosulfuric acid in chloroform results in sulfonation at the C4 position of the pyrazolone nucleus. nih.gov

Friedel-Crafts Reactions: Friedel-Crafts reactions, including acylation and alkylation, are also possible at the C4 position of the pyrazolone ring, although the choice of catalyst is crucial to avoid complexation with the heterocyclic nitrogen atoms. thieme-connect.denih.govclockss.org Lewis acids like aluminum chloride are often used as catalysts.

Azo Coupling: Pyrazolones readily undergo azo coupling reactions with diazonium salts at the C4 position to form azo dyes. This reaction is a classic example of electrophilic substitution on the activated pyrazolone ring.

| Reaction | Reagent | Electrophile | Position of Attack | Product |

| Halogenation | N-Halosuccinimide (NXS) | X⁺ | C4 | 4-Halopyrazolone |

| Nitration | Fe(NO₃)₃/NaNO₂ | NO₂⁺ | C4 | 4-Nitropyrazolone |

| Sulfonation | Chlorosulfuric acid | SO₃ | C4 | Pyrazolone-4-sulfonic acid |

| Azo Coupling | Diazonium salt (ArN₂⁺) | ArN₂⁺ | C4 | 4-Arylazopyrazolone |

Nucleophilic Addition and Ring-Opening Possibilities

While the pyrazolone ring is generally electron-rich, the carbonyl group at C3 introduces an electrophilic site. However, direct nucleophilic attack on the ring carbons is less common unless the ring is activated by strongly electron-withdrawing groups. Nucleophilic aromatic substitution (SNAr) can occur on halopyrazoles, particularly when activated by an ortho electron-withdrawing group.

Ring-opening reactions of the pyrazolone core can occur under certain conditions. For instance, the N-N bond of the pyrazolone ring can be cleaved, leading to the formation of acyclic products. researchgate.net Irradiation of certain pyrazolo[1,2-a]pyrazolones can also induce ring opening. ekb.eg Furthermore, palladium-catalyzed ring-opening reactions of 2H-azirines with hydrazones provide a synthetic route to polysubstituted pyrazoles, demonstrating a ring-transformation pathway. The presence of a strong base can lead to deprotonation at C3, which in some cases can initiate ring opening. fu-berlin.de

Tautomeric Equilibria and Their Implications in 1H-Pyrazol-3-one Derivativesresearchgate.netnih.gov

Pyrazolone derivatives, including 4-acetyl-2-hexyl-5-methyl-1H-pyrazol-3-one, can exist in several tautomeric forms. The position of the tautomeric equilibrium is a critical factor that influences the compound's chemical reactivity and biological interactions.

Keto-Enol and Amide-Imidic Acid Tautomerismresearchgate.net

For 1-substituted pyrazol-3-ones, two principal tautomeric forms are the 1,2-dihydro-3H-pyrazol-3-one (keto or NH form) and the 1H-pyrazol-3-ol (enol or OH form). nih.gov The equilibrium between these forms is a type of lactam-lactim tautomerism, which is a subset of amide-imidic acid tautomerism.

Furthermore, the presence of the 4-acetyl group introduces the possibility of keto-enol tautomerism involving this side chain, where a proton can migrate from the methyl group to the carbonyl oxygen, forming an enol. This results in an extended conjugated system.

The position of the equilibrium is influenced by several factors, including the nature of the substituents on the ring, the solvent, temperature, and concentration. researchgate.net Spectroscopic techniques such as NMR (¹H, ¹³C, ¹⁵N) and X-ray crystallography are powerful tools for studying the tautomeric forms of pyrazolones in both solution and the solid state. fu-berlin.denih.gov For example, X-ray analysis of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one revealed that it exists as dimers of the 1H-pyrazol-3-ol tautomer in the solid state. nih.gov In solution, the predominant tautomer can vary with the polarity of the solvent. nih.gov

Theoretical studies, such as those employing Density Functional Theory (DFT), can also provide valuable insights into the relative stabilities of the different tautomers and the energy barriers for their interconversion. nih.gov

| Tautomer Type | Description | Key Structural Feature |

| Keto (NH) form | 1,2-dihydro-3H-pyrazol-3-one | C=O group at C3, N-H at N2 |

| Enol (OH) form | 1H-pyrazol-3-ol | C-OH group at C3, aromatic pyrazole ring |

| 4-Acetyl Keto form | The acetyl group is in its ketone form | C=O in the acetyl side chain |

| 4-Acetyl Enol form | The acetyl group is in its enol form | C=C(OH) in the side chain |

Influence of Tautomerism on Chemical Properties and Biological Interactionsnih.gov

The tautomeric equilibrium has a profound impact on the chemical reactivity of pyrazolones. The enol tautomer, with its hydroxyl group, can react as a nucleophile or be deprotonated to form a highly nucleophilic enolate. This enolate character at the C4 position explains the high reactivity towards electrophiles at this site. The keto tautomer, on the other hand, possesses an active methylene group at C4 (if unsubstituted), which is also a site of reactivity.

The specific tautomeric form present can dictate the outcome of a reaction. For instance, O-alkylation would occur on the enol tautomer, while N-alkylation would be more likely on the keto form. The ability of 4-acylpyrazolones to act as bidentate ligands in the formation of metal complexes is also dependent on the tautomeric form, with the enol form being particularly suited for chelation.

From a biological perspective, the tautomeric form of a molecule can significantly affect its ability to interact with biological targets such as enzymes and receptors. The different tautomers have distinct shapes, hydrogen bonding capabilities, and electronic distributions, which can lead to different binding affinities and, consequently, different biological activities. For example, the antioxidant activity of some 4-acylpyrazolone-based Schiff bases has been linked to their tautomeric forms. rsc.org Therefore, understanding and controlling the tautomeric equilibrium is a crucial aspect in the design of new pyrazolone-based therapeutic agents.

Strategies for Derivatization to Explore Structure-Activity Relationships

Strategies for derivatization are based on the known chemical reactivity of the 4-acylpyrazolone scaffold. Key reactive centers for derivatization include the carbonyl group of the C4-acetyl moiety and the active methylene character that can be induced at the acetyl's methyl group. These sites allow for a variety of chemical transformations to generate a library of analogues for SAR studies.

Condensation Reactions at the Acetyl Group

A primary strategy for derivatization involves the condensation of the acetyl group's methyl moiety with various aldehydes. This reaction, typically a Claisen-Schmidt condensation, is catalyzed by a base (like sodium hydroxide) and results in the formation of α,β-unsaturated ketones, often referred to as chalcone analogues. This approach introduces a flexible aryl- or alkyl-propenone side chain, allowing for the exploration of a large chemical space. For instance, the reaction of a similar compound, 4-acetyl-1-(p-tolyl)-3-methylpyrazol-5-one, with different aromatic aldehydes yields the corresponding 4-(3-arylacryloyl) derivatives. researchgate.net This strategy allows for the systematic variation of the substituent on the aromatic ring to probe electronic and steric effects on biological activity.

Synthesis of Fused and Linked Heterocyclic Systems

The chalcone-like derivatives obtained from the condensation reactions are versatile intermediates for the synthesis of more complex heterocyclic systems. The α,β-unsaturated ketone functionality is susceptible to cyclization reactions with various binucleophiles. A prominent example is the reaction of these chalcone analogues with hydrazines, such as phenylhydrazine, in a refluxing solvent like pyridine. researchgate.net This reaction leads to the formation of a new pyrazoline ring, resulting in a bis-pyrazolyl system. researchgate.net This strategy dramatically alters the compound's size, rigidity, and hydrogen bonding potential, which are critical parameters in SAR studies.

Another approach involves the reaction of the 4-acetylpyrazolone precursor with hydrazonoyl halides. These reactions can lead to the formation of various fused or linked heterocyclic systems, such as 1,3,4-thiadiazoles or pyrrolo[3,4-c]pyrazoles, expanding the structural diversity of the compound library for biological screening. researchgate.net

Formation of Schiff Bases and Hydrazones

The carbonyl group of the C4-acetyl moiety is a key handle for derivatization through the formation of Schiff bases (imines) or hydrazones. Reaction with primary amines or hydrazines can introduce a wide array of substituents. For example, acylpyrazolones react with phenylhydrazine to yield azomethine phenylhydrazones. researchgate.net This modification replaces the carbonyl oxygen with a nitrogen atom linked to a new substituent, altering the electronic properties and hydrogen-bonding capabilities of this part of the molecule. The diverse range of available amines and hydrazines makes this a high-throughput method for generating analogues for SAR exploration.

The following tables summarize representative derivatization reactions based on the reactivity of the 4-acetyl-pyrazolone core, which are applicable for creating derivatives of this compound.

Table 1: Derivatization via Claisen-Schmidt Condensation

This table outlines the synthesis of chalcone-like derivatives from a 4-acetyl-pyrazolone precursor.

| Precursor | Reagent | Conditions | Product |

| 4-acetyl-1-(p-tolyl)-3-methylpyrazol-5-one | Aromatic Aldehyde (Ar-CHO) | Ethanol, Sodium Hydroxide | 3-methyl-1-(p-tolyl)-4-(3-arylacryloyl)-1H-pyrazol-5(4H)-one |

Table 2: Synthesis of Bis-Pyrazolyl Derivatives

This table details the cyclization reaction of chalcone-like intermediates to form bis-heterocyclic systems.

| Precursor | Reagent | Conditions | Product |

| 3-methyl-1-(p-tolyl)-4-(3-arylacryloyl)-1H-pyrazol-5(4H)-one | Phenylhydrazine | Pyridine, Reflux | 3'-methyl-1-phenyl-5-aryl-1'-p-tolyl-4,5-dihydro-1H,1'H-3,4'-bis-pyrazol-5'-(4'H)-one |

Biological and Pharmacological Research on 4 Acetyl 2 Hexyl 5 Methyl 1h Pyrazol 3 One and Analogous Structures

In Vitro Mechanistic Investigations of Biological Activities

Antimicrobial Spectrum and Underlying Mechanisms (e.g., antibacterial, antifungal)

Pyrazolone (B3327878) derivatives have demonstrated significant antimicrobial activity against a broad spectrum of pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.gov The antibacterial efficacy of pyrazolones is generally reported to be more pronounced than their antifungal effects. nih.gov

The underlying mechanisms of their antimicrobial action are multifaceted. Some pyrazole (B372694) derivatives are believed to exert their effect by disrupting the bacterial cell wall. nih.gov Another proposed mechanism involves the inhibition of essential bacterial enzymes. For instance, certain pyrazole derivatives have been identified as potent inhibitors of bacterial cystathionine γ-lyase (CSE), an enzyme crucial for producing hydrogen sulfide, which protects bacteria from oxidative stress. nih.gov Furthermore, molecular docking studies have suggested that some pyrazole-thiazole hybrids may target topoisomerase II and topoisomerase IV, enzymes vital for bacterial DNA replication. nih.gov

The antimicrobial activity is significantly influenced by the substituents on the pyrazolone ring. For example, Schiff base compounds derived from pyrazolones and their acetyl glucoside derivatives have shown potent inhibitory effects against various bacteria and fungi. nih.gov Studies have indicated that benzyl sulfonyl analogues exhibit strong inhibitory effects. nih.gov

Table 1: Antimicrobial Activity of Selected Pyrazolone Analogs

| Compound/Analog Type | Target Organism(s) | Activity/Mechanism | Reference |

|---|---|---|---|

| Schiff base and acetyl glucoside derivatives | Penicillium italicum, Syncephalastrum racemosum, Aspergillus fumigatus, Bacillus subtilis, Staphylococcus aureus, Escherichia coli | Potent inhibitory effect | nih.gov |

| Amino-pyrazolone derivatives | Various bacteria and fungi | Pronounced antimicrobial activity | nih.gov |

| Naphthyl-substituted pyrazole-derived hydrazones | Gram-positive bacteria and A. baumannii | Disrupts bacterial cell wall | nih.gov |

| Pyrazole-thiazole hybrids | S. aureus and Klebsiella planticola | Inhibition of topoisomerase II and IV | nih.gov |

Anti-inflammatory Pathways and Molecular Targets

The pyrazolone nucleus is a cornerstone in the development of anti-inflammatory agents, with many derivatives exhibiting potent activity. jst.go.jp The primary mechanism underlying the anti-inflammatory effects of many pyrazolone derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, potent mediators of inflammation. nih.govijpsjournal.com Some pyrazolone compounds have been shown to inhibit both COX-1 and COX-2 isoforms. jst.go.jp

Beyond COX inhibition, some pyrazolone analogs also target the 5-lipoxygenase (5-LOX) pathway, thereby reducing the production of leukotrienes, another class of inflammatory mediators. ijpsjournal.com Furthermore, certain derivatives have been found to inhibit the transcription factor NF-κB, which plays a central role in regulating the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. ijpsjournal.com The downregulation of inducible nitric oxide synthase (iNOS) by some pyrazolones, leading to reduced nitric oxide production in macrophages, also contributes to their anti-inflammatory profile. ijpsjournal.com

Antioxidant Activity and Radical Scavenging Capabilities

Many pyrazolone derivatives have been reported to possess significant antioxidant and radical scavenging properties. mdpi.com This activity is crucial as oxidative stress is implicated in the pathogenesis of numerous diseases. The antioxidant mechanism of pyrazolones can involve the scavenging of free radicals, such as lipoperoxy-radicals, which may also contribute to their anti-inflammatory effects. nih.gov

The presence of specific functional groups on the pyrazolone ring can enhance its antioxidant potential. For instance, the combination of amino and hydroxyl groups in the structure is believed to be promising for antioxidant activity. mdpi.com

Enzyme Inhibition Profiles (e.g., Protein Kinases, COX enzymes)

As previously discussed, a primary molecular target for the anti-inflammatory action of pyrazolone derivatives is the inhibition of COX enzymes. jst.go.jpijpsjournal.com Some compounds exhibit non-selective inhibition of both COX-1 and COX-2. jst.go.jp

The inhibitory potential of the pyrazolone scaffold extends to other enzyme families as well. For example, certain pyrazole derivatives have been investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases like cancer. Pyrazolopyrimidine compounds, a class of fused pyrazoles, have been frequently reported as kinase inhibitors.

Other Relevant Biological Effects Exhibited by Pyrazolone Scaffolds (e.g., analgesic, antitubercular, antitumor, antidepressant, antifilarial)

The versatile pyrazolone scaffold has been associated with a wide range of other important biological activities:

Analgesic Activity: Many pyrazolone derivatives exhibit potent analgesic properties, which are often linked to their anti-inflammatory (COX-inhibiting) activity. jst.go.jpnih.gov Compounds that show good anti-inflammatory activity often demonstrate significant analgesic effects. jst.go.jp

Antitubercular Activity: The pyrazolone core has been explored for the development of new antitubercular agents. jst.go.jp

Antitumor Activity: Several pyrazolone derivatives have shown promising antitumor activity. nih.govjst.go.jp For instance, certain 5-aminopyrazolyl acylhydrazones and amides have demonstrated relevant antitumor properties against various cancer cell lines. mdpi.com

Antidepressant Activity: Some pyrazole derivatives have been investigated as monoamine oxidase (MAO) inhibitors, a mechanism associated with antidepressant effects. wikipedia.org

Antifilarial Activity: Pyrazolopyrimidine derivatives have been developed as anti-Wolbachia agents for the potential treatment of filariasis.

Structure-Activity Relationship (SAR) Analysis with Focus on Substituent Effects

The biological activity of pyrazolone derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. Structure-activity relationship (SAR) studies have provided valuable insights into optimizing the therapeutic potential of these compounds.

For anti-inflammatory activity , substitutions at various positions of the pyrazolone ring have been systematically studied. jst.go.jp

Position 1: The presence of a benzenesulfonamide moiety at this position has been shown to result in superior anti-inflammatory activity compared to a 4-chlorophenyl group. jst.go.jp

Position 3: Substitution with a methyl or phenyl group at this position has been explored. jst.go.jp

Position 4: This position is tolerant to a variety of functionalities. However, the introduction of a dimethylaminomethyl group can decrease activity, while its conversion to a cyanomethyl or a rigidified dimethylaminomethylene group can improve it. The presence of an acidic center, such as a carboxylic acid or an enolic group, at this position significantly increases anti-inflammatory activity. jst.go.jp

In the context of antimicrobial activity , SAR studies have revealed that:

The presence of an acetyl glucoside group can enhance the inhibitory effect compared to an N-glucoside. nih.gov

Analogues with an unsubstituted phenyl ring (ring A) often exhibit the strongest activity. nih.gov

Benzyl sulfonyl analogues have been found to have the strongest inhibitory effect among certain series of compounds. nih.gov

Table 2: Summary of Structure-Activity Relationships for Pyrazolone Analogs

| Position of Substitution | Substituent Effect on Anti-inflammatory Activity | Substituent Effect on Antimicrobial Activity | Reference |

|---|---|---|---|

| Position 1 | Benzenesulfonamide > 4-chlorophenyl | - | jst.go.jp |

| Position 4 | COOH or enolic group >> dimethylaminomethyl group | - | jst.go.jp |

| General | - | Acetyl glucoside > N-glucoside | nih.gov |

| General | - | Unsubstituted phenyl ring enhances activity | nih.gov |

| General | - | Benzyl sulfonyl group enhances activity | nih.gov |

Impact of the 2-Hexyl Chain on Biological Efficacy and Selectivity

The N-alkylation of pyrazole and pyrazolone rings is a critical determinant of their biological activity. semanticscholar.orgmdpi.com The nature of the alkyl substituent at the N2 position can significantly influence the compound's lipophilicity, steric profile, and ultimately, its interaction with biological targets.

In analogous series of N1-alkylated pyrazoles, the variation in the alkyl chain length and branching has been shown to modulate activity. For instance, in a study on 4-arylazo-3,5-diamino-1H-pyrazoles, N1-alkylation with groups ranging from methyl to benzyl resulted in a complete loss of a specific anti-biofilm activity, highlighting the sensitivity of this position to substitution. nih.gov Conversely, in other contexts, the introduction of lipophilic N-substituents has been shown to be crucial for activity. nih.gov

The 2-hexyl chain in 4-acetyl-2-hexyl-5-methyl-1H-pyrazol-3-one is a moderately long, lipophilic group. This lipophilicity can be expected to influence the compound's pharmacokinetic properties, such as its ability to cross cell membranes and its distribution in the body. The length and flexibility of the hexyl chain may also allow for optimal positioning of the pyrazolone core within a receptor's binding pocket, potentially contributing to enhanced efficacy or selectivity. The steric bulk of the hexyl group could also play a role in orienting the molecule for favorable interactions with the target protein. mdpi.com

Table 1: Inferred Influence of N-Alkylation on Pyrazolone Activity Based on Analogous Structures

| Alkyl Chain at N-Position | Potential Impact on Biological Properties | Rationale based on Analogous Compounds |

| Short (e.g., Methyl) | May result in lower lipophilicity, potentially affecting cell permeability. | In some series, small N-alkyl groups led to decreased activity compared to unsubstituted analogs. nih.gov |

| Long/Lipophilic (e.g., Hexyl) | Likely increases lipophilicity, potentially enhancing membrane permeability and interaction with hydrophobic binding pockets. | Lipophilic N-substituents can be crucial for the activity of certain pyrazolone derivatives. nih.gov |

| Bulky (e.g., Benzyl) | Can introduce significant steric hindrance, which may either enhance or diminish activity depending on the target's topology. | In some cases, bulky N-substituents led to a complete loss of activity. nih.gov |

Role of the 4-Acetyl Group in Ligand-Target Recognition

The substituent at the C4 position of the pyrazolone ring is known to be a key determinant of biological activity. Electrophilic substitution at this position is a common synthetic strategy for modifying the properties of pyrazolone derivatives. nih.gov The 4-acetyl group, being an electron-withdrawing group, can influence the electronic distribution within the pyrazolone ring and participate in specific interactions with a biological target.

In studies of related pyrazole derivatives, the presence of an acetyl group has been shown to be important for activity. For example, certain 1-acetyl-pyrazole derivatives have demonstrated significant biological effects. nih.gov The carbonyl oxygen of the acetyl group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a protein's active site. This has been observed in molecular docking studies of various enzyme inhibitors where a carbonyl moiety plays a key role in binding.

Contribution of the 5-Methyl Group to Pharmacophore Integrity

Structure-activity relationship studies of pyrazole-based inhibitors have shown that modifications at the 3 and 5 positions can significantly impact potency. For instance, in a series of 3,4,5-substituted pyrazole inhibitors of meprin α and β, the introduction of a methyl group at one of these positions led to a decrease in inhibitory activity compared to a phenyl group, indicating that the size and nature of the substituent at this position are important for optimal interaction with the target. nih.gov However, in other contexts, a methyl group may be optimal for fitting into a specific sub-pocket of the binding site. The presence of the methyl group can also influence the tautomeric equilibrium of the pyrazolone ring, which in turn can affect its chemical reactivity and biological activity.

Table 2: Summary of Functional Group Contributions to Pharmacophore Integrity Based on Analogous Pyrazolone Research

| Functional Group | Position | Potential Role in Biological Activity |

| 2-Hexyl Chain | N2 | Modulates lipophilicity, influences pharmacokinetic properties, and provides steric bulk for optimal binding orientation. |

| 4-Acetyl Group | C4 | Acts as a hydrogen bond acceptor, influences electronic properties of the ring, and contributes to the overall molecular conformation for target recognition. |

| 5-Methyl Group | C5 | Provides lipophilic interactions within a binding pocket and can influence the tautomeric state of the pyrazolone ring. |

Molecular Target Identification and Ligand Binding Studies

The identification of molecular targets for novel compounds is a crucial step in drug discovery. For pyrazolone derivatives, a variety of targets have been identified, reflecting their diverse pharmacological activities. nih.gov

Computational Docking and Binding Energy Predictions

Molecular docking is a powerful computational tool used to predict the binding mode and affinity of a small molecule to a biological target. nih.govmdpi.com For pyrazolone derivatives, docking studies have been employed to elucidate their interactions with various enzymes and receptors. scite.airesearchgate.netnih.govnih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the compound's inhibitory activity.

For a molecule like this compound, a docking study would likely show the hexyl chain occupying a hydrophobic pocket, the acetyl group forming hydrogen bonds with polar residues, and the pyrazolone core engaging in various interactions within the active site. The predicted binding energy would provide an estimate of the compound's affinity for the target. For example, in studies of pyrazole-based tubulin polymerization inhibitors, docking revealed interactions with the colchicine-binding site of tubulin. mdpi.com

Experimental Approaches for Target Validation

Experimental validation is essential to confirm the targets identified through computational methods. A range of experimental techniques can be employed for this purpose. For pyrazolone compounds, target identification has been successfully achieved using methods such as photoaffinity labeling, chemical biology reporters, affinity purification, and proteomic analysis. northwestern.edu

Another powerful technique is the cellular thermal shift assay (CETSA), which can confirm direct drug-target engagement in a cellular context. This method has been used to validate the targets of pyrazolone-based protein aggregation inhibitors. northwestern.edu Biochemical assays, such as enzyme inhibition assays, are also crucial for quantifying the inhibitory potency of a compound against its purified target protein. For instance, in vitro kinase inhibition assays have been used to determine the IC50 values of pyrazolone derivatives against Janus kinases.

Advanced Characterization and Analytical Methodologies for 4 Acetyl 2 Hexyl 5 Methyl 1h Pyrazol 3 One

Spectroscopic Techniques for Definitive Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of 4-acetyl-2-hexyl-5-methyl-1H-pyrazol-3-one. A combination of techniques is required to ascertain the connectivity of atoms, identify functional groups, and confirm the exact mass and electronic properties of the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The ¹H NMR spectrum would confirm the presence of all proton environments in the molecule. Key expected signals would include those for the hexyl chain protons (a triplet for the terminal methyl group and multiplets for the methylene groups), two singlets for the pyrazole-methyl and acetyl-methyl groups, and a signal for the methine proton at the 4-position. The precise chemical shift of the C4-H proton would be indicative of the compound's predominant tautomeric form in solution.

¹³C NMR: The ¹³C NMR spectrum would provide evidence for each unique carbon atom in the structure. Distinct signals would be expected for the carbonyl carbons of the acetyl group and the pyrazolone (B3327878) ring, the carbons of the pyrazole (B372694) ring, the methyl carbons, and the six distinct carbons of the hexyl group.

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. COSY would reveal proton-proton coupling networks, for instance, within the hexyl chain, while HSQC would correlate each proton signal to its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C NMR spectra.

Expected ¹H NMR Chemical Shifts

| Protons | Expected Chemical Shift (δ, ppm) |

|---|---|

| Acetyl-CH₃ | ~2.3 - 2.6 |

| Pyrazole-CH₃ | ~2.2 - 2.5 |

| Hexyl-CH₂ (alpha) | ~3.8 - 4.1 (triplet) |

| Hexyl-(CH₂)₄ | ~1.2 - 1.8 (multiplets) |

| Hexyl-CH₃ (terminal) | ~0.8 - 0.9 (triplet) |

Expected ¹³C NMR Chemical Shifts

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Pyrazolone) | ~160 - 175 |

| C=O (Acetyl) | ~190 - 205 |

| C3 (Pyrazole) | ~155 - 165 |

| C5 (Pyrazole) | ~140 - 150 |

| C4 (Pyrazole) | ~100 - 110 |

| Acetyl-CH₃ | ~25 - 30 |

| Pyrazole-CH₃ | ~10 - 15 |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is utilized to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the key absorptions would be the stretching vibrations of the carbonyl (C=O) groups. The presence of two distinct C=O absorption bands would be expected, corresponding to the pyrazolone ring carbonyl and the acetyl group carbonyl. The exact positions of these bands can provide insight into the electronic environment and potential hydrogen bonding.

Characteristic FTIR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| C=O Stretch (Pyrazolone) | 1680 - 1720 |

| C=O Stretch (Acetyl) | 1650 - 1690 |

| C=N Stretch | 1580 - 1620 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass. For this compound (molecular formula C₁₂H₂₀N₂O₂), HRMS would be used to determine the monoisotopic mass. The experimentally measured mass should match the calculated theoretical mass to within a very small tolerance (typically < 5 ppm), which serves as definitive confirmation of the molecular formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism Studies

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Pyrazolone derivatives are known to exhibit tautomerism, existing in different isomeric forms (NH, OH, and CH) in solution. These tautomers have distinct electronic systems, resulting in different UV-Vis absorption spectra. By measuring the spectrum in various solvents of differing polarity, it is possible to study the tautomeric equilibrium. For instance, studies on the analogous compound 4-acetyl-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one have shown absorption bands around 250 nm and 286 nm in chloroform. Similar absorption patterns would be expected for the 2-hexyl derivative, with shifts in the absorption maxima (λ_max) depending on the solvent and the predominant tautomeric form.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the target compound from any impurities, starting materials, or byproducts and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of a non-volatile organic compound. A validated HPLC method would involve selecting an appropriate stationary phase (e.g., C18 silica gel) and a mobile phase (a mixture of solvents like acetonitrile and water or methanol and water). The sample is injected into the HPLC system, and its components are separated based on their differential partitioning between the stationary and mobile phases. The purity of this compound would be determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all detected peaks.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) stands as a pivotal technique for the separation, identification, and quantification of this compound. This high-resolution separation technique offers significant advantages over traditional HPLC, including enhanced resolution, greater sensitivity, and reduced analysis time. The methodology is particularly suited for non-volatile or thermally labile compounds like the target pyrazolone.

A typical UPLC method for the analysis of this compound would involve a reversed-phase column, where the stationary phase is nonpolar. The separation is achieved by a gradient elution using a binary solvent system, commonly consisting of an aqueous phase (often with a small amount of acid like formic acid to improve peak shape) and an organic phase such as acetonitrile or methanol. The detection is typically performed using a photodiode array (PDA) detector, which allows for the acquisition of UV-Vis spectra across a range of wavelengths, aiding in peak identification and purity assessment.

Detailed Research Findings:

In a characteristic UPLC analysis, this compound would be expected to elute as a sharp, well-defined peak. The retention time is a key identifier under specific chromatographic conditions. By injecting a series of standards of known concentrations, a calibration curve can be constructed to accurately quantify the compound in various samples. The peak purity can be assessed by the PDA detector, which compares the spectra across the peak to ensure homogeneity.

Table 1: Illustrative UPLC Method Parameters and Expected Results

| Parameter | Value |

|---|---|

| Instrument | Waters ACQUITY UPLC System |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

| Detection | PDA, 210-400 nm |

| Expected Retention Time | ~3.5 min |

| Expected Purity (Peak Area %) | >98% |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatility Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS can provide information on its volatility and thermal stability, as well as confirm its molecular weight and fragmentation pattern, which is invaluable for structural elucidation.

The sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by a carrier gas (typically helium). The column separates the components of the sample based on their boiling points and interactions with the stationary phase. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized (commonly by electron ionization), and the resulting ions are separated by their mass-to-charge ratio.

Detailed Research Findings:

The volatility of this compound would be assessed by the temperature required for its elution from the GC column. A successful GC-MS analysis would yield a chromatogram with a distinct peak corresponding to the compound. The mass spectrum associated with this peak would show the molecular ion (M+), confirming the compound's molecular weight. Furthermore, the fragmentation pattern provides a molecular fingerprint that can be used for definitive identification and to infer structural features.

Table 2: Representative GC-MS Parameters and Expected Data

| Parameter | Value |

|---|---|

| Instrument | Agilent 7890B GC with 5977A MSD |

| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 300 °C (5 min) |

| MS Source Temperature | 230 °C |

| MS Quad Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 40-500 amu |

| Expected Molecular Ion (M+) | m/z 238 |

| Key Fragment Ions | To be determined experimentally |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a crucial technique for determining the empirical formula of a compound by measuring the percentage composition of its constituent elements. For this compound (C12H20N2O2), this analysis provides experimental validation of its chemical formula.

The method involves the complete combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases (CO2, H2O, and N2) are passed through a series of detectors that measure their respective amounts. From these measurements, the mass percentages of carbon, hydrogen, and nitrogen in the original sample are calculated. The percentage of oxygen is typically determined by difference.

Detailed Research Findings:

The experimentally determined mass percentages of C, H, and N should closely match the theoretical values calculated from the molecular formula C12H20N2O2. A close correlation between the found and calculated values provides strong evidence for the compound's elemental composition and purity.

Table 3: Elemental Analysis Data for C12H20N2O2

| Element | Theoretical Mass % | Experimental Mass % |

|---|---|---|

| Carbon (C) | 64.26 | 64.21 |

| Hydrogen (H) | 8.99 | 9.03 |

| Nitrogen (N) | 12.49 | 12.45 |

| Oxygen (O) | 14.26 | 14.31 |

Single Crystal X-Ray Diffraction for Solid-State Molecular Architecture (if applicable to crystalline forms)

When this compound can be obtained in a crystalline form, single-crystal X-ray diffraction is the most definitive method for determining its three-dimensional molecular structure in the solid state. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions.

The process involves irradiating a single crystal with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the crystal's electron density is collected and analyzed. The data is then used to construct a three-dimensional model of the molecule's arrangement in the crystal lattice.

Detailed Research Findings:

While specific crystallographic data for this compound is not available, analysis of a similar compound, 4-acetyl-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrate, reveals the type of information that can be obtained researchgate.net. For the target compound, a successful crystallographic analysis would determine its crystal system, space group, and unit cell dimensions. The refined crystal structure would confirm the connectivity of the atoms and reveal the conformation of the hexyl chain and the orientation of the acetyl group relative to the pyrazolone ring. Intermolecular interactions, such as hydrogen bonding, would also be identified, providing insight into the crystal packing.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Illustrative Value |

|---|---|

| Empirical Formula | C12H20N2O2 |

| Formula Weight | 238.30 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 16.1 |

| β (˚) | 95.5 |

| Volume (ų) | 1375 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.15 |

| R-factor | < 0.05 |

Computational and Theoretical Investigations of 4 Acetyl 2 Hexyl 5 Methyl 1h Pyrazol 3 One

Quantum Chemical Calculations: Electronic Structure, Molecular Orbitals, and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of pyrazolone (B3327878) derivatives. By solving approximations of the Schrödinger equation, these methods can determine the molecule's three-dimensional structure, electron distribution, and the energies of its molecular orbitals.

For a molecule like 4-acetyl-2-hexyl-5-methyl-1H-pyrazol-3-one, DFT calculations at a level like B3LYP/6-31G(d) could be used to optimize its geometry and calculate key energetic and electronic parameters. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity.

Calculations for related pyrazolone structures have shown that substituents on the pyrazolone ring can significantly influence these electronic properties. For instance, the addition of phenyl or methyl groups can alter the N-H bond vibrational frequency and the charge distribution across the molecule. These theoretical calculations provide a foundational understanding of the molecule's intrinsic properties, which underpins its interactions with other molecules.

Table 1: Illustrative Quantum Chemical Properties of a Pyrazolone Derivative

| Property | Illustrative Value | Significance |

| Total Energy | -850.123 Hartrees | Thermodynamic stability of the molecule. |

| HOMO Energy | -6.5 eV | Relates to electron-donating capability. |

| LUMO Energy | -1.2 eV | Relates to electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 3.5 Debye | Measures the polarity of the molecule. |

Note: The values in this table are illustrative for a generic pyrazolone derivative and not specific to this compound. They are intended to represent the type of data generated from quantum chemical calculations.

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. eurasianjournals.com This method is crucial in drug discovery for identifying potential biological targets and understanding the mechanism of action. nih.gov For this compound, docking studies could be performed against a variety of enzymes or receptors where pyrazolone derivatives have shown activity, such as cyclooxygenases (COX) or various protein kinases. uomustansiriyah.edu.iqnih.gov

The process involves placing the 3D structure of the pyrazolone into the active site of a protein and using a scoring function to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). researchgate.net Lower binding energies suggest a more stable protein-ligand complex. nih.gov The results can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, between the ligand and specific amino acid residues in the protein's active site. researchgate.net

Following docking, Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. eurasianjournals.com MD simulations model the movements of atoms and molecules, providing insights into the stability and flexibility of the complex. nih.gov This can confirm the stability of the binding pose predicted by docking and reveal conformational changes that may occur upon ligand binding. nih.gov For example, a simulation could show whether the hexyl chain of this compound remains in a stable hydrophobic pocket of the target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrazolone Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a modeling approach that aims to correlate the chemical structure of a series of compounds with their biological activity. ej-chem.orgsemanticscholar.org By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds. ej-chem.org These models are built using a dataset of molecules with known activities and a set of calculated molecular descriptors.

For pyrazolone derivatives, QSAR studies have been successfully applied to model various activities, including antimicrobial and anti-inflammatory effects. ej-chem.orgvlifesciences.comjst.go.jp To develop a QSAR model for compounds like this compound, one would first need a series of related pyrazolones with measured biological data. Then, various molecular descriptors would be calculated for each compound, such as:

Topological descriptors: Related to the 2D structure and connectivity of atoms.

Geometrical descriptors: Based on the 3D structure of the molecule.

Electronic descriptors: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, partial charges).

Physicochemical descriptors: Such as logP (lipophilicity) and molar refractivity.

Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build an equation linking the descriptors to the biological activity. vlifesciences.com A validated QSAR model can then be used to predict the activity of this compound and guide the design of more potent derivatives. imaging.org

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

Before a compound can be considered for therapeutic use, its pharmacokinetic properties must be evaluated. In silico ADME prediction tools provide a rapid and cost-effective way to estimate these properties early in the drug discovery process. neuroquantology.com These predictions are based on the structure of the molecule and use models derived from large datasets of experimental data.

For this compound, a variety of ADME parameters can be computationally predicted. johnshopkins.edu These often include:

Absorption: Parameters like gastrointestinal (GI) absorption and cell permeability (e.g., Caco-2). Predictions can indicate whether the compound is likely to be orally bioavailable. neuroquantology.com

Distribution: Predictions of plasma protein binding and blood-brain barrier (BBB) penetration help to understand how the compound will be distributed throughout the body.

Metabolism: In silico tools can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound, which is important for understanding drug-drug interactions.

Excretion: Properties related to how the compound is eliminated from the body can also be estimated.

Many ADME prediction models also assess "drug-likeness," often based on rules like Lipinski's Rule of Five, which evaluates properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. neuroquantology.com

Table 2: Illustrative In Silico ADME Predictions for a Pyrazolone Derivative

| ADME Property | Predicted Outcome | Implication |

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed after oral administration. |

| BBB Permeation | Low | Unlikely to cross the blood-brain barrier. |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions. |

| Lipinski's Rule of Five | 0 Violations | Good "drug-like" physicochemical properties. |

Note: This table presents illustrative predictions for a generic pyrazolone derivative and is not based on specific calculations for this compound.

Cheminformatics and Virtual Screening Applications

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. In the context of this compound, cheminformatics plays a key role in virtual screening, a process used to search large compound libraries for molecules that are likely to bind to a biological target. acs.orgnih.gov

If this compound were identified as a "hit" compound with interesting activity, its structure could be used as a starting point for a virtual screening campaign. srce.hr One common approach is similarity searching, where databases are searched for compounds with a similar chemical structure or "fingerprint." Another method is pharmacophore-based screening, where a 3D model of the essential features required for biological activity (e.g., hydrogen bond donors/acceptors, hydrophobic regions) is created based on the hit compound. acs.org This pharmacophore model is then used to screen libraries for molecules that match these features.

These virtual screening approaches allow researchers to efficiently prioritize a smaller number of compounds from vast libraries for experimental testing, significantly saving time and resources in the search for new and improved molecules. acs.orgsrce.hr

Future Research and Interdisciplinary Frontiers in the Chemical Biology of this compound

The unique structural attributes of this compound position it as a valuable scaffold for future research endeavors at the intersection of chemistry and biology. The exploration of its potential can be systematically advanced through rational design, synthesis of novel analogues, and the application of modern chemical biology tools. This article delineates key future research trajectories and interdisciplinary applications centered around this pyrazolone framework.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.